molecular formula C12H11FN2O B13308452 2-(Benzyloxy)-5-fluoropyridin-3-amine

2-(Benzyloxy)-5-fluoropyridin-3-amine

Cat. No.: B13308452
M. Wt: 218.23 g/mol
InChI Key: NWDSSOXRBHMBCA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoropyridin-3-amine ( 1935285-08-7) is a fluorinated pyridine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H11FN2O and a molecular weight of 218.23, this compound serves as a versatile building block for the synthesis of more complex molecules . The compound features a benzyloxy group and an amine group on a fluoropyridine scaffold, a structure known to be significant in pharmaceutical research. Compounds containing the benzyloxy pharmacophore are frequently investigated as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B) . This makes this compound a valuable intermediate for researchers developing potential therapies for neurological disorders such as Parkinson's disease . Its structural motifs are associated with high blood-brain barrier permeability and central nervous system (CNS) bioavailability, which are crucial properties for neuropharmaceutical agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

5-fluoro-2-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C12H11FN2O/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2

InChI Key

NWDSSOXRBHMBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)F)N

Origin of Product

United States

Synthetic Methodologies for 2 Benzyloxy 5 Fluoropyridin 3 Amine

Historical Development of Synthetic Routes to Fluoropyridin-3-amines

The synthesis of fluorinated aminopyridines has historically been a significant challenge, primarily due to the electron-deficient nature of the pyridine (B92270) ring, which complicates electrophilic substitution reactions. Early methods for creating pyridines, such as the Hantzsch pyridine synthesis, provided access to the core ring structure but offered limited control for introducing specific substituents like fluorine and amino groups at desired positions.

Historically, the introduction of an amino group onto a pyridine ring was often achieved indirectly. A common strategy involved the nitration of a pyridine derivative, followed by the chemical reduction of the nitro group to an amine. However, the nitration of pyridine itself is notoriously difficult, requiring harsh conditions and often resulting in low yields and mixtures of isomers. The position of the nitro group is heavily influenced by the electronic properties of any pre-existing substituents on the ring.

The incorporation of fluorine into the pyridine scaffold presented its own set of challenges. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, became a cornerstone for introducing fluorine onto aromatic rings, including pyridine. This method, while effective, requires the precursor amino-pyridine to be available. Another classical approach is nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring, where a good leaving group, such as a chlorine or bromine atom, is displaced by a fluoride (B91410) ion. The success of this approach depends on the activation of the ring by electron-withdrawing groups.

Classical Approaches to the Synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-amine

Classical syntheses of complex molecules like this compound are typically multi-step processes that rely on fundamental organic reactions. These routes necessitate precise control over the sequence of bond-forming and functional group transformation events. A plausible classical route to the target compound involves the strategic functionalization of a pre-existing 5-fluoropyridine scaffold.

Regioselective Functionalization Strategies

Regioselectivity is paramount in the synthesis of multi-substituted pyridines. In a classical approach to this compound, the directing effects of the substituents guide the introduction of new functional groups. A logical synthetic pathway could commence with 2-chloro-5-fluoropyridine (B44960).

Introduction of the Benzyloxy Group : The first step would involve a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-2 position is activated towards nucleophilic attack by the ring nitrogen. Reaction with sodium benzyloxide (prepared from benzyl (B1604629) alcohol and a strong base like sodium hydride) would displace the chloride to form 2-(benzyloxy)-5-fluoropyridine.

Regioselective Nitration : The next critical step is the introduction of a nitro group at the C-3 position. The benzyloxy group at C-2 is an ortho-, para-director, while the fluorine at C-5 is also ortho-, para-directing. Both substituents activate the ring towards electrophilic attack and synergistically direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C-3 and C-6 positions. Careful control of reaction conditions, such as using a mixture of nitric acid and sulfuric acid at low temperatures, is required to achieve selective nitration at the C-3 position. frontiersin.org

Reduction of the Nitro Group : The final step in the classical sequence is the reduction of the 3-nitro group to the 3-amino group. This transformation can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid.

This step-wise approach ensures that each functional group is installed in the correct position, relying on the inherent electronic properties of the pyridine ring and its substituents.

StepReactionTypical Reagents and ConditionsPurpose
1Nucleophilic Aromatic SubstitutionSodium benzyloxide (NaOCH₂Ph), THF or DMF, HeatInstallation of the benzyloxy group at C-2.
2Electrophilic NitrationHNO₃, H₂SO₄, 0 °C to RTRegioselective introduction of a nitro group at C-3.
3Nitro Group ReductionH₂, Pd/C, Ethanol or SnCl₂, HClConversion of the nitro group to the target amine.

Protection and Deprotection Group Chemistry in Synthesis

Protecting groups are essential tools in multi-step synthesis to prevent unwanted side reactions of sensitive functional groups. utdallas.edu In the synthesis of this compound, the benzyloxy group itself can be viewed as a protecting group for a 2-hydroxypyridine (B17775) (or 2-pyridone) moiety. It is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation if the corresponding 2-pyridone is desired.

During the synthesis, particularly if alternative routes are considered, the amino group might require protection. For instance, if a reaction is to be performed that is incompatible with a primary amine, the 3-amino group could be protected as an acetamide (B32628) (-NHCOCH₃). This is a common strategy in pyridine chemistry. researchgate.net

The protection sequence would involve:

Protection : Reaction of the aminopyridine with acetic anhydride (B1165640) or acetyl chloride to form the amide. The amide is significantly less nucleophilic and basic than the free amine.

Further Transformation : Performing the desired reaction on another part of the molecule.

Deprotection : Hydrolysis of the amide back to the amine, typically under acidic or basic conditions.

Protecting GroupStructureIntroduction ReagentRemoval Conditions
Acetyl-COCH₃Acetic Anhydride (Ac₂O)Acid or Base Hydrolysis (e.g., HCl or NaOH)
tert-Butoxycarbonyl-BocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acid (e.g., Trifluoroacetic Acid, TFA)
Carboxybenzyl-CbzBenzyl Chloroformate (CbzCl)Catalytic Hydrogenation (H₂/Pd)

Modern Synthetic Advancements for this compound

Recent decades have seen the emergence of powerful new synthetic methods that offer increased efficiency, selectivity, and functional group tolerance compared to classical approaches. These modern techniques have the potential to streamline the synthesis of complex molecules like this compound.

Catalytic Methods for Pyridine Derivatization

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines. Instead of the classical nitration-reduction sequence, the amino group could be installed directly using a catalytic C-N bond-forming reaction.

One of the most powerful methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can form a bond between an aryl halide (or triflate) and an amine. A potential modern route could involve:

Synthesis of 3-bromo-2-(benzyloxy)-5-fluoropyridine. This precursor could be prepared from a corresponding aminopyridine via a Sandmeyer reaction or through regioselective bromination.

Palladium-catalyzed coupling of this bromopyridine with an ammonia (B1221849) surrogate (e.g., benzophenone (B1666685) imine, followed by hydrolysis) or directly with ammonia under specialized conditions. This approach avoids the use of strong acids for nitration and harsh reducing agents. researchgate.netrsc.org

ComponentExampleRole
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium source for the catalytic cycle.
Ligand XPhos, SPhos, BINAPStabilizes the palladium center and facilitates reductive elimination.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates the catalytic cycle.
Amine Source Ammonia, Benzylamine, LHMDSThe nitrogen nucleophile for the C-N bond formation.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. sci-hub.se These benefits include enhanced safety (especially for hazardous reactions like nitration), improved heat and mass transfer, faster reaction times, and easier scalability. vcu.eduacs.org

A multi-step synthesis of this compound could be adapted into a continuous flow process. Each step of the classical synthesis (SNAr, nitration, reduction) could be performed in a dedicated reactor module, with the output of one reactor flowing directly into the next.

SNAr Module : A heated coil reactor where 2-chloro-5-fluoropyridine is mixed with sodium benzyloxide.

Nitration Module : A microreactor where the benzyloxy intermediate is safely mixed with a nitrating agent, allowing for precise temperature control to minimize side products.

Reduction Module : A packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) through which the nitro-intermediate is passed along with a hydrogen source.

This integrated approach can significantly reduce production time and improve yield and consistency, making it an attractive strategy for the efficient manufacturing of complex pharmaceutical intermediates. researchgate.netuc.pt

An article focusing on the requested chemical compound, "this compound," cannot be generated at this time. A thorough review of scientific literature and chemical databases did not yield specific information regarding the synthetic methodologies, application of green chemistry principles in its synthesis, or chemoenzymatic synthesis considerations for this particular molecule.

The search for direct synthetic routes for this compound was unsuccessful. While general methods for the synthesis of functionalized and fluorinated pyridines exist, and information on related precursors such as 2-amino-5-fluoropyridine (B1271945) and 3-amino-5-fluoropyridine (B1296810) is available, no documented procedures specifically detailing the preparation of this compound could be located.

Similarly, literature discussing the application of green chemistry principles—such as the use of environmentally benign solvents, atom economy, or renewable feedstocks—was found for fluorinated compounds and pyridine derivatives in a general context. However, no studies specifically applying these principles to the synthesis of this compound were identified.

Furthermore, the investigation into chemoenzymatic synthesis, which utilizes enzymes to catalyze specific reactions, did not reveal any methods for the preparation of this target compound. Research in this area for pyridine derivatives is an emerging field, but no specific examples pertaining to this compound have been published.

Due to the lack of available data on the synthesis and related green chemistry or chemoenzymatic aspects of "this compound," it is not possible to provide an article that adheres to the user's specific and restrictive outline. Further research and publication in the field of synthetic organic chemistry may provide this information in the future.

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 5 Fluoropyridin 3 Amine

Reactivity of the Amino Group (C3-Amine)

The primary amino group at the C3 position is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and diazotization. These reactions allow for the introduction of diverse functionalities, making it a valuable handle for the synthesis of more complex molecules.

Acylation Reactions

The C3-amino group of 2-(Benzyloxy)-5-fluoropyridin-3-amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing specific acyl moieties to modulate the compound's biological activity. The reaction typically proceeds under basic conditions to neutralize the acid byproduct.

Acylating AgentBaseSolventTemperatureProduct
Acetyl chloridePyridine (B92270)Dichloromethane0 °C to rtN-(2-(Benzyloxy)-5-fluoropyridin-3-yl)acetamide
Acetic anhydride (B1165640)TriethylamineTetrahydrofuranrtN-(2-(Benzyloxy)-5-fluoropyridin-3-yl)acetamide
Benzoyl chloridePyridineDichloromethane0 °C to rtN-(2-(Benzyloxy)-5-fluoropyridin-3-yl)benzamide

Alkylation Reactions

Alkylation of the C3-amino group can be achieved through various methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing N-alkylation of the pyridine ring. A more controlled and widely used method is reductive amination. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Carbonyl CompoundReducing AgentSolventTemperatureProduct
FormaldehydeSodium triacetoxyborohydride1,2-Dichloroethanert2-(Benzyloxy)-5-fluoro-N-methylpyridin-3-amine
AcetoneSodium cyanoborohydrideMethanolrt2-(Benzyloxy)-5-fluoro-N-isopropylpyridin-3-amine
BenzaldehydeSodium triacetoxyborohydride1,2-DichloroethanertN-Benzyl-2-(benzyloxy)-5-fluoropyridin-3-amine

Arylation and Heteroarylation via Coupling Reactions

The introduction of aryl or heteroaryl substituents on the C3-amino group is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for this transformation, allowing for the formation of C-N bonds between the aminopyridine and a wide range of aryl or heteroaryl halides or triflates. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net Another notable method is the Chan-Lam coupling, which utilizes copper catalysts to couple the amine with aryl boronic acids. chemrxiv.org

Table for Buchwald-Hartwig Amination:

Aryl/Heteroaryl HalidePalladium CatalystLigandBaseSolventTemperature
BromobenzenePd2(dba)3XantphosCs2CO3Toluene80-110 °C
2-ChloropyridinePd(OAc)2BINAPNaOtBuDioxane100 °C

Table for Chan-Lam Coupling:

Aryl Boronic AcidCopper CatalystBaseSolventTemperature
Phenylboronic acidCu(OAc)2PyridineDichloromethanert
4-Methoxyphenylboronic acidCuIEt3NMethanolrt

Diazotization and Subsequent Transformations

The primary amino group can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. Pyridine-3-diazonium salts are generally unstable and are usually generated and used immediately in subsequent reactions. masterorganicchemistry.comorganic-chemistry.org These diazonium intermediates are highly versatile and can be transformed into a variety of other functional groups through Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.comwikipedia.orgjustia.comnih.gov This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and other groups.

ReagentProductReaction Name
CuCl/HCl3-Chloro-2-(benzyloxy)-5-fluoropyridineSandmeyer Reaction
CuBr/HBr3-Bromo-2-(benzyloxy)-5-fluoropyridineSandmeyer Reaction
CuCN/KCN2-(Benzyloxy)-5-fluoropyridine-3-carbonitrileSandmeyer Reaction
HBF4, then heat3,5-Difluoro-2-(benzyloxypyridine)Balz-Schiemann Reaction
H2O, heat2-(Benzyloxy)-5-fluoropyridin-3-olHydrolysis

Reactivity of the Benzyloxy Group (C2-Ether)

The benzyloxy group at the C2 position is a key protecting group for the corresponding pyridone. Its cleavage is a common transformation in synthetic sequences.

Cleavage and Trans-etherification Reactions

The most common method for the cleavage of the benzyloxy group is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C), to reductively cleave the benzyl (B1604629) C-O bond, yielding 3-amino-5-fluoro-1H-pyridin-2-one and toluene. This deprotection is generally clean and proceeds under mild conditions.

Alternatively, strong Lewis acids such as boron tribromide (BBr3) can be used to cleave the benzyl ether. researchgate.netnih.govnih.gov This method is particularly useful when the molecule contains other functional groups that are sensitive to catalytic hydrogenation. Trans-etherification, the exchange of the benzyl group for another alkyl or aryl group, is less common but can potentially be achieved under specific acid or base-catalyzed conditions, although direct cleavage and subsequent etherification is a more common synthetic route.

Table for Benzyloxy Group Cleavage:

ReagentSolventTemperatureProduct
H2, Pd/CMethanol or Ethanolrt3-Amino-5-fluoro-1H-pyridin-2-one
BBr3Dichloromethane-78 °C to rt3-Amino-5-fluoro-1H-pyridin-2-one

Ortho-Directed Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgnih.gov This process involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the case of this compound, both the benzyloxy group at C2 and the amino group at C3 can potentially act as DMGs. The heteroatoms (oxygen and nitrogen) in these groups can coordinate to the lithium atom of the organolithium base, directing deprotonation to a nearby position. wikipedia.org Given the positions of these groups, the most likely site for deprotonation is the C4 position. The amino group is generally a stronger directing group than an ether group.

The proposed ortho-directed metallation and subsequent functionalization at the C4 position is depicted in the scheme below:

Ortho-directed metallation of this compoundScheme 1: Proposed ortho-directed metallation and functionalization of this compound.

Table 1: Potential Electrophiles for Functionalization at C4

ElectrophileResulting Functional Group
D2ODeuterium
I2Iodine
(CH3)3SiClTrimethylsilyl
CO2Carboxylic acid
RCHOSecondary alcohol
R2COTertiary alcohol

The successful implementation of this strategy would provide a versatile route to a variety of 4-substituted derivatives of this compound, which may not be readily accessible through other synthetic methods.

Reactivity of the Fluoro Substituent (C5-Fluorine)

The fluorine atom at the C5 position represents a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings bearing a good leaving group, such as a halogen. nih.govresearchgate.net The pyridine ring, being inherently electron-deficient, facilitates such reactions. researchgate.netnih.gov The reactivity is further enhanced by the presence of electron-withdrawing groups. In this compound, the fluorine atom can be displaced by a variety of nucleophiles.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity of the ring.

SNAr reaction on this compoundScheme 2: General SNAr pathway for the displacement of the C5-fluorine.

Table 2: Potential Nucleophiles for SNAr at C5

NucleophileResulting Functional Group
R-OH / BaseAlkoxy / Aryloxy
R-SH / BaseAlkylthio / Arylthio
R2NHSecondary amine
RNH2Primary amine
N3-Azido
CN-Cyano

The amenability of the C5-fluorine to SNAr provides a valuable handle for introducing diverse functionalities into the pyridine core.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C5-fluoro substituent, while generally less reactive than heavier halogens in these transformations, can participate in certain cross-coupling reactions, particularly with the use of specialized catalyst systems. However, it is more common to first convert the fluoro group to a more reactive species like a bromo, iodo, or triflate group. For the purpose of this discussion, we will consider the potential direct coupling of the C-F bond or the coupling of a more reactive C-X (X = Br, I, OTf) derivative at the C5 position.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide or triflate. It is a versatile method for the formation of biaryl compounds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide or triflate, providing a direct route to aryl alkynes. soton.ac.uk

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgnih.govresearchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at C5 (assuming conversion to a more reactive leaving group if necessary)

ReactionCoupling PartnerResulting Linkage
SuzukiR-B(OH)2C-C (Aryl-Aryl)
SonogashiraR-C≡CHC-C (Aryl-Alkynyl)
Buchwald-HartwigR2NHC-N (Aryl-Amino)

These cross-coupling reactions would significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Reactivity of the Pyridine Ring System

The pyridine ring exhibits a rich and varied reactivity, susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents present.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. nih.gov The presence of activating groups, such as the amino and benzyloxy groups in the target molecule, can facilitate these reactions. The directing effects of the substituents will determine the position of substitution. The amino group is a strong activating group and an ortho-, para-director, while the benzyloxy group is also activating and ortho-, para-directing.

Considering the positions of the existing substituents (C2-benzyloxy and C3-amino), electrophilic attack is most likely to occur at the C4 and C6 positions. The C4 position is ortho to the amino group and meta to the benzyloxy group, while the C6 position is para to the amino group and ortho to the benzyloxy group. Steric hindrance from the benzyloxy group might influence the regioselectivity.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Position of Substitution
NitrationHNO3 / H2SO4C4 and/or C6
HalogenationBr2 / FeBr3 or NBSC4 and/or C6
SulfonationSO3 / H2SO4C4 and/or C6
Friedel-Crafts AcylationRCOCl / AlCl3C4 and/or C6

As previously discussed in the context of the C5-fluorine, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. youtube.com In addition to the displacement of the fluorine atom, other positions on the ring can also undergo nucleophilic substitution, particularly if a good leaving group is present. The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen (C2, C4, and C6). rsc.org

In this compound, the benzyloxy group at the C2 position could potentially be displaced by strong nucleophiles under forcing conditions, although this is generally less favorable than the displacement of a halide. If a leaving group were present at the C4 or C6 position, these sites would be highly activated towards nucleophilic substitution.

N-Oxidation and Reduction Chemistry

The chemical reactivity of this compound is significantly influenced by the nitrogen atoms of the pyridine ring and the amino group. These sites are central to the compound's transformations through oxidation and reduction reactions. While the amino group is in a reduced state, its synthesis from a nitro precursor is a key reductive transformation. Conversely, the pyridine nitrogen is susceptible to N-oxidation, a common reaction for nitrogen-containing heteroaromatic compounds.

N-Oxidation

The oxidation of the pyridine nitrogen in this compound yields the corresponding pyridine-N-oxide. This transformation is significant as N-oxide functionalities can alter a molecule's physical properties, such as solubility and basicity, and can serve as intermediates for further functionalization. nih.gov Pyridine N-oxides are common metabolites of drugs and are increasingly studied as potential drug candidates themselves. nih.govnih.gov

The oxidation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide, often in the presence of a carboxylic acid. nih.gov A significant challenge in the N-oxidation of this molecule is the presence of the primary amino group at the C3 position, which is also susceptible to oxidation. nih.gov More basic amines are generally more readily oxidized by electrophilic oxidants. nih.gov Therefore, achieving selective N-oxidation of the pyridine ring requires carefully controlled reaction conditions to prevent undesired side reactions involving the exocyclic amino group. Strategies to achieve such selectivity in molecules with multiple amine sites include in-situ protonation of the more basic aliphatic amine to protect it from oxidation while the less basic heteroaromatic nitrogen reacts. nih.gov

Table 1: Representative Conditions for Pyridine N-Oxidation The following table outlines general conditions applicable for the N-oxidation of pyridine derivatives. Specific optimization would be required for this compound.

Oxidizing AgentSolventTypical TemperatureComments
m-CPBADichloromethane (DCM), Chloroform0 °C to Room Temp.Common and effective reagent; selectivity can be an issue.
Hydrogen Peroxide (H₂O₂)Acetic Acid, Water70-80 °CA classic method; requires heating.
H₂O₂ / Methyltrioxorhenium (MTO)Ethanol / WaterRoom Temp.Catalytic system allowing for milder conditions.
Peracetic AcidVariousVariableA strong oxidant, often generated in situ.

Reduction Chemistry

The primary reductive transformation associated with this compound is the synthesis of the compound itself via the reduction of its corresponding nitro precursor, 2-(benzyloxy)-5-fluoro-3-nitropyridine. The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis, particularly in the preparation of aniline (B41778) and aminopyridine derivatives. sci-hub.st

This reduction can be accomplished through various methods, with catalytic hydrogenation and metal-acid reductions being the most common. sci-hub.stwikipedia.org

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas and a metal catalyst. sci-hub.st Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for the reduction of nitroarenes. wikipedia.orgresearchgate.net This method is often preferred due to its clean nature and high yields. However, a potential side reaction is the hydrogenolysis of the benzyl ether (debenzylation), which would cleave the benzyloxy group to yield a hydroxyl group. Reaction conditions must be carefully controlled to achieve selective reduction of the nitro group.

Metal-Mediated Reduction: The reduction of nitroarenes using metals in acidic or neutral media is also a robust method. mdpi.com Common systems include iron in acetic acid or hydrochloric acid, tin(II) chloride in hydrochloric acid, and zinc in ammonium (B1175870) chloride. wikipedia.org These methods are tolerant of many functional groups, although they require stoichiometric amounts of metal and can involve more demanding workup procedures compared to catalytic hydrogenation.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table summarizes common laboratory and industrial methods for the conversion of an aromatic nitro group to an amine, as would be applied in the synthesis of the title compound from its nitro precursor.

Reagent(s)Solvent(s)Key FeaturesPotential Side Reactions
H₂ / Pd/CEthanol, Methanol, Ethyl AcetateHigh efficiency, clean reaction. sci-hub.stHydrogenolysis of the benzyloxy group.
Fe / HCl or NH₄ClEthanol / WaterCost-effective, widely used. wikipedia.orgRequires acidic conditions, strenuous workup.
SnCl₂·2H₂O / HClEthanol, Concentrated HClEffective for selective reductions.Stoichiometric tin salts produced.
Sodium Hydrosulfite (Na₂S₂O₄)Water / THF or MethanolMild conditions, good for sensitive substrates.Can be less effective for some substrates.
Raney Nickel / HydrazineEthanolAlternative hydrogen source to H₂ gas. wikipedia.orgHydrazine is highly toxic.

Limited Publicly Available Data on the Synthetic Applications of this compound

The general reactivity of 3-aminopyridines, particularly those with an alkoxy substituent at the 2-position, provides a theoretical framework for their utility. The vicinal amino and alkoxy groups can act as a binucleophilic system, making them suitable precursors for condensation reactions with various electrophiles to form fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents could theoretically lead to the formation of pyridopyrimidine cores. Similarly, cyclization with appropriate reagents could yield pyridotriazines.

However, without specific examples from peer-reviewed journals or patents detailing the reaction conditions, yields, and the scope of these transformations for this compound, a comprehensive and scientifically accurate article on its specific applications cannot be constructed. The influence of the benzyloxy and fluoro substituents on the reactivity of the pyridine core is crucial and cannot be accurately predicted without experimental data.

The construction of complex molecules, such as analogues of natural products or advanced synthetic intermediates, often relies on a well-established portfolio of reactions for a given building block. The absence of such a portfolio for this compound in the available literature prevents a detailed discussion of its role in these more advanced synthetic applications.

Applications of 2 Benzyloxy 5 Fluoropyridin 3 Amine As a Synthetic Intermediate

Polymer Chemistry Applications

The unique arrangement of functional groups in 2-(Benzyloxy)-5-fluoropyridin-3-amine presents a versatile platform for its theoretical application in polymer chemistry. The primary amine offers a reactive site for step-growth polymerization, while the fluorinated pyridine (B92270) core and the benzyloxy group can impart specific functionalities to the resulting polymeric materials.

Monomer Synthesis

Theoretically, this compound could serve as a key building block in the synthesis of specialized monomers for high-performance polymers. The amine group is the most probable site for polymerization reactions.

One hypothetical pathway involves its reaction with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These polymers are known for their exceptional thermal stability and mechanical strength. The fluorine and benzyloxy substituents would be incorporated as pendant groups along the polymer backbone, influencing the final properties of the material.

For instance, the polycondensation of this compound with terephthaloyl chloride could hypothetically yield an aramid (aromatic polyamide). The presence of the fluorine atom could enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The bulky benzyloxy group might improve the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod aramids.

Below is a hypothetical data table illustrating potential monomers that could be synthesized from this compound and their corresponding theoretical polymer types.

Co-monomerResulting Monomer Type (Intermediate)Potential Polymer ClassTheoretical Properties Influenced by this compound
Terephthaloyl chlorideN-(2-(benzyloxy)-5-fluoropyridin-3-yl)terephthalamic acidPolyamide (Aramid)Enhanced thermal stability, improved solubility, chemical resistance
Pyromellitic dianhydrideN-(2-(benzyloxy)-5-fluoropyridin-3-yl)pyromellitic amic acidPolyimideHigh thermal stability, dielectric properties, processability
1,6-DiisocyanatohexaneUrea-linked monomerPolyureaModified hydrogen bonding, altered mechanical properties
EpichlorohydrinGlycidyl amine adductEpoxy resin precursorIncreased flame retardancy, modified curing characteristics

Functional Polymer Scaffolds

Beyond its use as a primary monomer, this compound could be theoretically incorporated into polymer chains to create functional scaffolds. In this context, it would act as a specialty comonomer or a post-polymerization modification reagent, introducing specific chemical handles and properties into a pre-existing polymer.

The fluorinated pyridine ring is an interesting functional element. Fluorine-containing polymers often exhibit low surface energy, high thermal stability, and chemical inertness. pageplace.de By incorporating this moiety, polymers with enhanced hydrophobicity and stability could be developed. The pyridine nitrogen also offers a site for quaternization, which could be used to introduce charge into the polymer, making it suitable for applications such as ion-exchange membranes or antimicrobial surfaces.

The benzyloxy group serves a dual purpose. It can act as a bulky, hydrophobic group that influences the polymer's morphology and solubility. Additionally, the benzyl (B1604629) ether linkage is susceptible to cleavage under specific conditions (e.g., hydrogenolysis). This deprotection strategy could be employed post-polymerization to unmask a hydroxyl group on the pyridine ring. The resulting poly(hydroxypyridine) scaffold would have reactive sites for further functionalization, such as grafting other polymer chains or attaching bioactive molecules.

A hypothetical example would be the copolymerization of an acrylated derivative of this compound with a standard monomer like methyl methacrylate. The resulting copolymer would have pendant fluoropyridyl and benzyloxy groups. Subsequent removal of the benzyl group would yield a functional scaffold with pendant hydroxyl groups, which could then be used for further chemical modifications.

The following table outlines the theoretical functional contributions of this compound when integrated into a polymer scaffold.

Functional Group ContributionPotential Application of the Functional ScaffoldPost-Polymerization Modification Potential
Fluoro Group Low-surface-energy coatings, hydrophobic membranesNot typically modified
Pyridine Ring Metal-coordinating materials, catalystsQuaternization to create cationic polymers
Amine Group (as linkage) High-performance materials (polyamides, etc.)Generally stable within the backbone
Benzyloxy Group Solubility enhancement, morphological controlDebenzylation to reveal a reactive hydroxyl group for grafting or further functionalization

Medicinal Chemistry and Scaffold Design Principles Involving the 2 Benzyloxy 5 Fluoropyridin 3 Amine Core

Rationale for Utilizing Fluorinated Pyridine (B92270) Scaffolds in Medicinal Chemistry

The incorporation of a fluorinated pyridine core, such as the one in 2-(benzyloxy)-5-fluoropyridin-3-amine, is a strategic choice in drug discovery. Pyridine rings are a common feature in many pharmaceuticals due to their ability to form hydrogen bonds and participate in pi-stacking interactions, which are crucial for binding to biological targets. nih.govresearchgate.netrsc.org The nitrogen atom in the pyridine ring can also improve aqueous solubility, a desirable property for drug candidates. nih.gov

The addition of a fluorine atom to the pyridine scaffold further enhances its therapeutic potential. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule. nih.gov This can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life. Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups, influencing the compound's ionization state at physiological pH and potentially improving its cell membrane permeability and oral bioavailability. nih.gov The strategic placement of fluorine can also lead to more potent and selective binding to target proteins.

Design Strategies for Libraries of this compound Derivatives

The this compound core offers multiple points for chemical modification, making it an excellent candidate for the creation of diverse chemical libraries aimed at discovering new therapeutic agents.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For the this compound scaffold, SAR studies would involve the synthesis of a series of analogs where each part of the molecule is systematically modified.

For instance, the benzyloxy group can be altered to explore the impact of different substituents on the phenyl ring. The amine group at the 3-position is a key site for derivatization, allowing for the introduction of a wide range of substituents to probe interactions with target proteins. The fluorine atom at the 5-position could be repositioned or replaced with other halogens to fine-tune the electronic properties of the pyridine ring.

A hypothetical SAR study could generate data as follows:

Compound IDR1 (Modification at Amine)R2 (Modification on Benzyl (B1604629) Ring)Biological Activity (IC50, nM)
1 -H-H500
2 -COCH3-H250
3 -H4-Cl400
4 -COCH34-Cl150
5 -SO2CH3-H300
6 -SO2CH34-Cl100

Bioisosteric Replacements at Various Positions

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile.

In the this compound scaffold, the benzyloxy group could be replaced with other groups that mimic its size and electronic nature, such as a phenoxy group or a benzylthio group. The pyridine ring itself could be replaced by other heteroaromatic rings like pyrimidine (B1678525) or pyrazine (B50134) to explore different hydrogen bonding patterns and geometries. The fluorine atom could be substituted with a trifluoromethyl group or a hydroxyl group to alter lipophilicity and metabolic stability.

Original GroupPositionPotential BioisostereRationale for Replacement
Benzene (B151609) ring in Benzyloxy2-positionThiophene, FuranExplore different aromatic interactions
Pyridine ringCorePyrimidine, TriazineModulate basicity and hydrogen bonding
Fluorine5-positionCyano, TrifluoromethylAlter electronic properties and metabolic stability
Amine3-positionAmide, HydroxylamineModify hydrogen bonding capabilities

Conformational Analysis in Ligand Design

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives is essential for designing ligands with optimal binding affinity. The benzyloxy group, in particular, has rotational freedom that can be constrained to lock the molecule into a more active conformation. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation. Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to predict the low-energy conformations of different analogs and guide the design of more rigid and potent ligands.

Targeted Protein Interaction Modeling and Ligand Design

Understanding how a ligand binds to its protein target at the molecular level is crucial for rational drug design.

Receptor Binding Studies in Preclinical Models

To evaluate the therapeutic potential of novel derivatives of this compound, preclinical receptor binding studies are essential. These studies are typically conducted using in vitro assays with isolated proteins or cell-based systems that express the target receptor. The primary goal is to determine the binding affinity (often expressed as Ki or IC50 values) of the synthesized compounds for the target.

For example, if the target were a specific kinase, a typical binding assay might produce the following data for a series of analogs:

Compound IDModificationKinase Binding Affinity (Ki, nM)
7 Parent Scaffold80
8 4-Methoxybenzyl at 2-position50
9 Acetylamino at 3-position35
10 4-Methoxybenzyl at 2-position and Acetylamino at 3-position15

These binding studies provide critical data for SAR analysis and help to identify the most promising candidates for further development. Compounds with high affinity and selectivity for the intended target would then proceed to more complex preclinical models to evaluate their efficacy and pharmacokinetic properties.

Enzyme Inhibition Profiling in Preclinical Models

The this compound scaffold serves as a crucial starting point in the design of potent and selective enzyme inhibitors, particularly in the realm of kinase inhibition. Preclinical models have been instrumental in elucidating the inhibitory profile of compounds derived from this core structure, with a significant focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine-threonine kinase that plays a pivotal role in the signaling pathways of the innate immune system, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases. nih.govnih.gov

Derivatives of the this compound core have been systematically evaluated in various preclinical enzyme inhibition assays to determine their potency and selectivity. These studies have led to the identification of several series of compounds with significant inhibitory activity against IRAK4. The general strategy involves utilizing the 3-amino group of the pyridine ring as a key attachment point for building more complex heterocyclic systems that can effectively interact with the ATP-binding site of the target kinase.

One notable class of IRAK4 inhibitors developed from aminopyridine precursors are the aminopyrimidin-4-ones. Through high-throughput screening and subsequent structure-based design, an initial aminopyrimidine hit was optimized to yield a potent and kinase-selective pyrimidin-4-one chemotype. nih.gov While the specific use of this compound as the initial starting material is not always explicitly detailed, the resulting structures are consistent with its use as a key building block. A representative compound from this series, compound 16 , demonstrated potent IRAK4 inhibition with an IC50 value of 27 nM. nih.gov Furthermore, this compound exhibited excellent kinase selectivity, showing over 100-fold selectivity against 99% of a panel of 111 tested kinases. nih.gov Another compound from this class, compound 31 , also showed potent IRAK4 activity with an IC50 of 93 nM. nih.gov

Another important series of IRAK4 inhibitors derived from aminopyridine scaffolds are the imidazo[1,2-a]pyridines. These compounds have also demonstrated significant potency in preclinical evaluations. The development of these inhibitors often involves the fusion of an imidazole (B134444) ring to the aminopyridine core, leading to a rigid bicyclic system that can be further functionalized to optimize binding to the kinase active site.

The culmination of these medicinal chemistry efforts has led to the discovery of clinical candidates such as Zimlovisertib (PF-06650833). Zimlovisertib is a potent and selective IRAK4 inhibitor that has advanced into clinical trials. nih.govmdpi.com The discovery of Zimlovisertib originated from fragment-based screening and subsequent optimization, leading to a compound with exceptional potency, with a reported IC50 value of 0.2 nM against IRAK4. researchgate.net While the detailed synthesis of Zimlovisertib may not directly start from this compound, the underlying aminopyridine core is a key feature of this and other related IRAK4 inhibitors, highlighting the importance of this scaffold in achieving high-potency enzyme inhibition.

The preclinical enzyme inhibition data for these and other related compounds are typically generated using a variety of biochemical assays. These assays measure the ability of the compound to inhibit the catalytic activity of the purified enzyme, in this case, IRAK4. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following tables summarize the enzyme inhibition data for representative compounds that are structurally related to or derived from the this compound core.

Table 1: Preclinical Enzyme Inhibition Data for Aminopyrimidin-4-one IRAK4 Inhibitors

Compound Target Enzyme IC50 (nM) Kinase Selectivity
16 IRAK4 27 >100-fold against 99% of 111 kinases

| 31 | IRAK4 | 93 | Not specified |

Table 2: Preclinical Enzyme Inhibition Data for a Clinically Investigated IRAK4 Inhibitor

Compound Target Enzyme IC50 (nM)

| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 |

These preclinical data underscore the utility of the this compound scaffold in the design of potent and selective enzyme inhibitors. The ability to systematically modify this core structure has allowed medicinal chemists to fine-tune the pharmacological properties of the resulting compounds, leading to the identification of promising clinical candidates for the treatment of inflammatory diseases.

Preclinical Pharmacological Investigation Principles of Derivatives of 2 Benzyloxy 5 Fluoropyridin 3 Amine

In Vitro Biological Screening Methodologies for Derivative Libraries

The initial phase of pharmacological investigation involves screening a library of newly synthesized derivatives using a battery of in vitro assays. These assays are designed to be high-throughput, allowing for the rapid assessment of numerous compounds to identify those with desired biological activity.

A critical step in drug discovery is to confirm that a compound interacts with its intended molecular target within the complex environment of a living cell. Cell-based target engagement assays provide this crucial information, helping to bridge the gap between biochemical potency and cellular activity. youtube.com These assays are vital for validating that a compound can permeate the cell membrane, avoid efflux pumps, and bind to its target in the presence of endogenous competitors like ATP, which is particularly relevant for kinase inhibitors. youtube.com

Several advanced techniques are employed to measure target engagement directly in intact cells:

Bioluminescence Resonance Energy Transfer (BRET): The NanoBRET™ assay is a widely used method that measures the binding of a compound to a target protein, such as a kinase, fused to a NanoLuc® luciferase. promega.com A fluorescent tracer that also binds to the kinase is added to the cells. When a test compound displaces the tracer from the target, the BRET signal decreases, allowing for the quantitative measurement of compound affinity and residence time in live cells. promega.com

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein's thermal stability increases when a ligand is bound to it. researchgate.net Cells are treated with the test compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or ELISA. A shift in the melting temperature of the target protein indicates direct engagement by the compound.

Functional Cellular Assays: These assays measure the functional consequence of target engagement. For example, in the context of a kinase inhibitor, one could measure the phosphorylation of a known downstream substrate. A decrease in substrate phosphorylation following treatment with a derivative would indicate successful engagement and inhibition of the target kinase. reactionbiology.com

Table 1: Representative Data from a Cell-Based Target Engagement Assay (NanoBRET™) for a Library of 2-(Benzyloxy)-5-fluoropyridin-3-amine Derivatives Targeting Kinase X.
Compound IDDerivative SubstitutionCellular Target Engagement (IC₅₀, nM)
BFPA-001Parent Compound1500
BFPA-0024'-Chloro-benzyloxy250
BFPA-0034'-Methoxy-benzyloxy85
BFPA-0043',5'-Difluoro-benzyloxy45

Biochemical assays utilize purified receptors or enzymes to directly measure the modulatory effect of a compound library. These assays are fundamental for determining intrinsic potency (e.g., IC₅₀ or EC₅₀ values) and for understanding the mechanism of inhibition, free from the complexities of a cellular system. reactionbiology.com For scaffolds like aminopyridines, which are often developed as kinase inhibitors, these assays are a cornerstone of the screening cascade. nih.gov

Common formats for biochemical screening include:

Enzyme-Linked Immunosorbent Assays (ELISA): These assays can be adapted to measure enzyme activity, for instance, by using an antibody that specifically recognizes the phosphorylated product of a kinase reaction. reactionbiology.com

Fluorescence-Based Assays: These methods rely on a change in a fluorescent signal upon enzyme activity. nih.gov This can involve fluorescently labeled substrates or probes that detect the product of the reaction. They offer high sensitivity and are amenable to high-throughput screening. nih.gov

Radiometric Assays: Considered a gold standard for kinase assays, these involve the use of radio-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The transfer of the radioactive phosphate (B84403) group to a substrate is measured, providing a direct and unambiguous readout of enzyme activity.

Table 2: Illustrative Biochemical Screening Results for this compound Derivatives Against a Panel of Protein Kinases.
Compound IDVEGFR-2 IC₅₀ (nM)HER-2 IC₅₀ (nM)CDK-1 IC₅₀ (nM)
BFPA-001>10,0008500>10,000
BFPA-0025204501200
BFPA-00311095640
BFPA-0042530150

Phenotypic screening involves testing compounds in a disease-relevant model (cellular or whole organism) to identify molecules that cause a desired change in phenotype, without prior knowledge of the specific molecular target. benthamdirect.com This approach is particularly valuable for complex diseases and can lead to the discovery of first-in-class medicines with novel mechanisms of action.

For derivatives of this compound, which may have anticancer potential, common phenotypic screens include:

Antiproliferative Assays: These are the most common phenotypic screens in oncology. Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which correlates with cell number. A library of derivatives would be tested against a panel of cancer cell lines to identify compounds that inhibit cell growth or induce cell death. nih.govresearchgate.net

Cell Migration and Invasion Assays: Cancer metastasis is a key driver of mortality. The wound-healing assay or the Boyden chamber assay can be used to screen for compounds that inhibit the ability of cancer cells to migrate and invade, key characteristics of metastatic potential. nih.gov

Apoptosis Assays: Compounds can be screened for their ability to induce programmed cell death (apoptosis) in cancer cells. This is often measured using techniques like flow cytometry to detect markers such as Annexin V staining or caspase activation.

Table 3: Example Data from a Phenotypic Antiproliferative Screen of BFPA Derivatives Across Different Cancer Cell Lines (MTT Assay).
Compound IDMCF-7 (Breast) GI₅₀ (µM)HCT-116 (Colon) GI₅₀ (µM)HepG2 (Liver) GI₅₀ (µM)
BFPA-001>50>50>50
BFPA-00215.212.520.1
BFPA-0034.13.86.5
BFPA-0041.81.52.9

In Vivo Preclinical Efficacy Studies in Animal Models (Concept and Methodology)

Following successful in vitro characterization, promising lead compounds are advanced into in vivo studies using animal models of disease. These studies are essential for evaluating the therapeutic efficacy of a compound in a complex physiological system, providing insights that cannot be obtained from cell culture. nih.gov For anticancer drug development, mouse models, particularly those involving tumor xenografts (human cancer cells implanted in immunocompromised mice), are commonly used. researchgate.net

Pharmacodynamic (PD) biomarkers are molecular indicators used to demonstrate that a drug has reached its target in the body and is exerting the intended biological effect. reactionbiology.com Assessing PD biomarkers is crucial in in vivo studies to establish a link between drug exposure, target engagement, and the ultimate therapeutic outcome (e.g., tumor growth inhibition).

For a derivative of this compound developed as a kinase inhibitor, PD biomarker assessment would typically involve:

Model and Dosing: A tumor-bearing mouse model (e.g., HCT-116 xenograft) is treated with the test compound.

Tissue Collection: At specific time points after dosing, tumor and/or surrogate tissues (like peripheral blood mononuclear cells) are collected.

Biomarker Analysis: The tissues are analyzed to measure the modulation of the target or its downstream signaling pathway. For an inhibitor of the VEGFR-2 pathway, this could involve measuring the phosphorylation level of VEGFR-2 itself or downstream effectors like ERK. Techniques such as ELISA, Western blot, or immunohistochemistry are commonly used for this analysis.

A successful outcome would show a dose-dependent reduction in the biomarker, confirming in vivo target engagement and providing a basis for dose selection in further studies.

Table 4: Hypothetical Pharmacodynamic Biomarker Assessment in HCT-116 Tumor Xenografts Following a Single Dose of Compound BFPA-004.
Treatment GroupTime Post-DoseTumor p-ERK Levels (% of Vehicle Control)
Vehicle4 hours100 ± 12
BFPA-004 (Low Dose)4 hours65 ± 9
BFPA-004 (High Dose)4 hours28 ± 7
BFPA-004 (High Dose)24 hours85 ± 11

While in vitro assays provide initial clues, in vivo studies are critical for fully exploring and confirming a drug's mechanism of action (MOA). This involves investigating the downstream cellular and molecular events that lead to the observed therapeutic effect. The MOA for aminopyridine derivatives can be diverse, ranging from the inhibition of specific kinases involved in cell proliferation to the blockade of ion channels that affect neuronal excitability. pensoft.netnih.govyoutube.com

Methods to explore the MOA in vivo include:

Gene and Protein Expression Analysis: Tumor tissues from treated and control animals can be analyzed to see how the compound affects the expression of key genes and proteins related to the hypothesized MOA. For example, if a compound is thought to induce apoptosis, tumor samples would be analyzed for changes in the levels of proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). nih.gov

Immunohistochemistry (IHC): IHC can be used to visualize the effects of the drug on the tumor microenvironment. For an anti-angiogenic agent, one could stain tumor sections for markers of blood vessel density (e.g., CD31) to confirm that the drug is inhibiting the formation of new blood vessels.

Pathway Analysis: By examining changes in signaling pathways, such as the Wnt/β-catenin pathway, researchers can confirm if a compound's anticancer activity is mediated through the inhibition of specific oncogenic signaling cascades. nih.gov For instance, a reduction in nuclear β-catenin and downstream target genes like c-Myc would support this MOA. nih.gov

By integrating data from these in vivo studies, a comprehensive understanding of the compound's efficacy, target engagement, and mechanism of action can be established, providing a solid foundation for potential clinical development.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Vitro Assessment for Derivatives of this compound

The preclinical development of derivatives of this compound necessitates a thorough evaluation of their pharmacokinetic properties. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for selecting candidates with favorable drug-like characteristics. This section outlines the principles of key in vitro assays used to predict the ADMET properties of these derivatives. While specific experimental data for derivatives of this compound is not extensively available in the public domain, the following subsections describe the standard methodologies employed for such assessments.

Metabolic Stability Profiling (e.g., Microsomal Stability)

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The assessment of metabolic stability in the early stages of drug discovery helps in identifying compounds that are likely to have appropriate pharmacokinetic profiles. One of the most common in vitro methods to evaluate metabolic stability is the microsomal stability assay.

This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. By incubating the test compound with liver microsomes from different species (e.g., human, rat, mouse), researchers can predict its metabolic clearance in vivo.

The general procedure involves the incubation of the derivative of this compound with liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 enzymes. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

For fluorinated pyridine (B92270) compounds, metabolism often involves oxidation mediated by CYP450 enzymes. For instance, studies on structurally related fluorinated aminopyridines have shown that metabolism can occur via hydroxylation or N-oxidation. Therefore, for derivatives of this compound, potential metabolic pathways could involve oxidation of the pyridine ring or the benzyloxy moiety.

Table 1: Illustrative Data Format for Microsomal Stability Assay

CompoundSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative XHuman4515.4
Rat2527.7
Mouse1838.5
ControlHuman> 60< 5.0

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for derivatives of this compound.

Permeability Assays (e.g., Caco-2, PAMPA)

The ability of a drug to permeate biological membranes is a key determinant of its oral absorption. In vitro permeability assays are widely used to predict the intestinal absorption of drug candidates. The two most common assays are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured as a monolayer, differentiates into enterocyte-like cells with tight junctions and transporters. This model mimics the intestinal epithelial barrier and can be used to assess both passive and active transport mechanisms.

In this assay, Caco-2 cells are grown on a semi-permeable membrane. The derivative of this compound is added to either the apical (AP) or basolateral (BL) side of the monolayer, and its transport to the other side is measured over time. The apparent permeability coefficient (Papp) is then calculated. A high Papp value in the apical-to-basolateral direction is indicative of good intestinal absorption. The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) by comparing the Papp values in both directions.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures the passive diffusion of a compound across an artificial membrane. The membrane is typically composed of a lipid-infused filter that mimics the lipid composition of the intestinal epithelium. This high-throughput assay is useful for screening a large number of compounds for their passive permeability.

By comparing the results from both Caco-2 and PAMPA assays, researchers can distinguish between compounds with poor permeability due to low passive diffusion versus those that are subject to active efflux.

Table 2: Illustrative Data Format for Permeability Assays

CompoundAssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))Permeability Classification
Derivative YCaco-215.232.82.16Moderate (Potential Efflux)
PAMPA12.5N/AN/AHigh
Propranolol (High Permeability Control)Caco-225.023.50.94High
Atenolol (Low Permeability Control)Caco-20.50.61.2Low

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for derivatives of this compound.

Plasma Protein Binding Studies

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. The extent of plasma protein binding (PPB) is a critical parameter as it is generally the unbound fraction of the drug that is pharmacologically active and available for distribution and clearance. High plasma protein binding can affect the drug's efficacy, distribution, and half-life.

The most common method for determining plasma protein binding is equilibrium dialysis. In this technique, a semi-permeable membrane separates a compartment containing the test compound in plasma from a compartment containing a buffer. The system is allowed to reach equilibrium, and the concentrations of the compound in both compartments are measured. The percentage of the compound bound to plasma proteins is then calculated.

Understanding the PPB of derivatives of this compound is essential for interpreting in vitro and in vivo data and for predicting their pharmacokinetic behavior in humans.

Table 3: Illustrative Data Format for Plasma Protein Binding Studies

CompoundSpeciesPlasma Protein Binding (%)Unbound Fraction (%)
Derivative ZHuman98.51.5
Rat97.22.8
Mouse96.83.2
Warfarin (High Binding Control)Human99.50.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for derivatives of this compound.

Computational Chemistry Approaches to 2 Benzyloxy 5 Fluoropyridin 3 Amine and Its Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in studying the intrinsic properties of molecules. researchgate.netmostwiedzy.pl These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related properties of a compound. mdpi.com

Electronic Structure Analysis

DFT calculations can be employed to analyze the distribution of electrons within the 2-(benzyloxy)-5-fluoropyridin-3-amine molecule. This analysis helps in understanding the molecule's stability, aromaticity, and the nature of its chemical bonds. Key parameters derived from electronic structure analysis include molecular electrostatic potential (MEP) maps and charge distribution.

The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring and the amine group are expected to be electron-rich regions, depicted in red or yellow, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would appear as electron-poor regions, shown in blue, indicating their potential involvement in hydrogen bonding.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further insight into the electronic distribution and potential reactive sites within the molecule.

Reactivity Prediction (Frontier Molecular Orbitals)

The reactivity of a molecule can be effectively predicted by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine and benzyloxy moieties. The precise energies and distributions would be determined by DFT calculations. From these energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative and would require specific DFT calculations to be confirmed.)

DescriptorFormulaHypothetical ValueSignificance
HOMO Energy (EHOMO)--6.2 eVElectron-donating ability
LUMO Energy (ELUMO)--1.5 eVElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.7 eVChemical reactivity/stability
Ionization Potential (I)-EHOMO6.2 eVEnergy to remove an electron
Electron Affinity (A)-ELUMO1.5 eVEnergy released when gaining an electron
Electronegativity (χ)(I+A)/23.85 eVTendency to attract electrons
Chemical Hardness (η)(I-A)/22.35 eVResistance to change in electron distribution
Chemical Softness (S)1/η0.42 eV-1Reciprocal of hardness
Electrophilicity Index (ω)μ2/2η3.14 eVElectrophilic nature

Spectroscopic Property Simulations (NMR, IR)

Quantum mechanical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can simulate the vibrational frequencies of this compound. nih.gov This theoretical spectrum can be compared with experimental FT-IR data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. nih.gov For instance, the calculations would predict the stretching frequencies for the N-H bonds of the amine group, the C-F bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. ijcce.ac.ir These theoretical values are invaluable for assigning the signals in experimental NMR spectra, which is crucial for structural elucidation, especially for complex molecules. mdpi.com The calculated shifts would help to distinguish between the different protons and carbons in the pyridine and benzene (B151609) rings.

Molecular Docking and Dynamics Simulations

While QM methods describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins. These techniques are fundamental in drug discovery for predicting how a potential drug molecule (ligand) might bind to a protein target. nih.gov

Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. hilarispublisher.com For this compound, docking simulations could be performed against a variety of protein targets, such as kinases, to explore its potential as an inhibitor. nih.govnih.gov

The simulation would place the molecule in various conformations within the protein's binding pocket and score them based on factors like shape complementarity and intermolecular forces. The results would reveal the most likely binding mode and identify key interactions, such as:

Hydrogen bonds: The amine group and the pyridine nitrogen are potential hydrogen bond donors and acceptors.

Pi-pi stacking: The aromatic pyridine and benzene rings can engage in stacking interactions with aromatic residues in the protein active site.

Hydrophobic interactions: The benzyloxy group can form hydrophobic interactions with nonpolar residues.

For example, studies on similar aminopyridine derivatives have shown their potential to act as inhibitors for enzymes like Janus kinase 2 (JAK2) by forming crucial hydrogen bonds in the hinge region of the enzyme's active site. nih.gov

Binding Affinity Estimation

Following docking, the strength of the ligand-protein interaction, or binding affinity, can be estimated. This is often expressed as a binding energy value (e.g., in kcal/mol). uel.ac.uk Lower binding energies suggest a more stable and favorable interaction.

Molecular dynamics (MD) simulations can further refine this analysis. MD simulates the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. nih.gov These simulations can help to confirm the stability of the binding pose predicted by docking and can be used to calculate the binding free energy using more advanced methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov These calculations provide a more accurate estimation of the binding affinity by considering solvent effects and conformational changes.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) and correlating them with activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For a series of compounds derived from the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target, such as a kinase or receptor. The process involves several key steps:

Data Set Collection: A series of analogues would be synthesized and tested for their biological activity (e.g., IC50 or Ki values). This data set is then divided into a training set for model building and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed using internal validation (e.g., cross-validation, q²) and external validation with the test set (e.g., r²_pred). nih.govtandfonline.com

Studies on related aminopyridine derivatives have successfully employed QSAR to elucidate the structural requirements for inhibiting targets like nitric oxide synthases and Janus kinase 2 (JAK2). nih.govtandfonline.comrsc.org For instance, a 3D-QSAR model for 2-aminopyridine (B139424) derivatives acting as JAK2 inhibitors revealed that specific steric and electrostatic fields around the scaffold were crucial for high potency. tandfonline.com A similar approach for this compound derivatives would help identify key structural features to optimize for a desired biological effect.

Table 1: Illustrative Statistical Parameters for QSAR Models on Aminopyridine Scaffolds

Model Type Target Correlation Coefficient (r²) Cross-validated Coefficient (q²) Predictive Coefficient (r²_pred) Source
2D-QSAR JNK Inhibitors 0.865 0.470 Not Reported nih.gov
3D-QSAR (CoMFA) JAK2 Inhibitors 0.919 0.606 Not Reported tandfonline.com
3D-QSAR (CoMSIA) JAK2 Inhibitors 0.992 0.641 Not Reported tandfonline.com

This table presents data from studies on related aminopyridine compounds to illustrate the typical performance of QSAR models.

The this compound structure serves as an excellent scaffold for designing virtual libraries. nih.govmdpi.com This process involves the in silico enumeration of all possible compounds that can be created by attaching various chemical groups (R-groups) at specific, synthetically accessible points on the scaffold.

The design process typically follows these steps:

Scaffold Definition: The core structure, this compound, is identified.

Attachment Point Identification: Key points for modification are determined. For this scaffold, potential points include the 3-amino group, the phenyl ring of the benzyloxy moiety, and potentially the fluorine position.

Fragment Selection: A collection of chemical building blocks or fragments is chosen for each attachment point. These fragments are selected based on synthetic feasibility and their potential to explore chemical space (e.g., varying in size, polarity, and hydrogen bonding capability).

Virtual Enumeration: A computational algorithm combines the scaffold with the selected fragments to generate a large library of virtual compounds. This library can contain thousands or even millions of molecules. eurekaselect.com

This virtual library can then be screened using the previously developed QSAR model or docked into a protein's active site to prioritize a smaller, more manageable set of compounds for synthesis and biological testing, significantly accelerating the discovery of potent leads. researchgate.net

Table 2: Conceptual Design of a Virtual Library Based on the this compound Scaffold

Scaffold Position R-Group Variation Example Fragments Purpose of Variation
3-Amino Group Acylation, Alkylation Acetyl, Methyl, Cyclopropylmethyl Explore interactions in the binding pocket
Phenyl Ring (para-position) Substitution -H, -Cl, -OCH₃, -CF₃ Modulate electronic properties and lipophilicity

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to avoid late-stage failures in drug development. sci-hub.se In silico tools provide rapid, cost-effective initial assessments of a molecule's potential ADMET profile. iipseries.org

Lipophilicity (commonly expressed as LogP) and aqueous solubility are fundamental properties that influence a drug's absorption and distribution. nih.gov These parameters can be accurately predicted using computational models based on a molecule's structure.

Lipophilicity (LogP): Prediction algorithms calculate LogP by summing the contributions of individual atoms or fragments. For this compound, the presence of the benzyloxy and phenyl groups contributes to higher lipophilicity, while the pyridine nitrogen and amino group increase polarity. The fluorine atom also slightly increases lipophilicity.

Solubility (LogS): Aqueous solubility is more complex to predict but is inversely related to lipophilicity and crystal lattice energy. Models often use topological descriptors and lipophilicity to estimate LogS.

These predictions help chemists design derivatives with an optimal balance of properties for desired pharmacokinetics. For example, adding polar groups to the phenyl ring could increase solubility, while extending non-polar chains could increase lipophilicity. researchgate.net

Table 3: Predicted Physicochemical Properties for this compound and Hypothetical Derivatives

Compound Modification Predicted LogP (Consensus) Predicted Aqueous Solubility (LogS)
This compound Parent Scaffold 3.15 -3.8
2-((4-Chlorobenzyloxy))-5-fluoropyridin-3-amine para-Chloro on Phenyl 3.85 -4.4
2-((4-Methoxybenzyloxy))-5-fluoropyridin-3-amine para-Methoxy on Phenyl 2.98 -3.6

Note: Values are consensus predictions from common computational algorithms and serve as estimates.

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. optibrium.com Predicting a compound's interaction with CYPs is essential to assess its metabolic stability and potential for drug-drug interactions. nih.gov The pyridine scaffold itself is known to be a feature in some CYP inhibitors. sigmaaldrich.com

In silico models can predict two key aspects of CYP metabolism for this compound:

Site of Metabolism (SoM): These models identify the specific atoms in a molecule most likely to be oxidized by CYP enzymes. optibrium.com This is based on factors like atom accessibility and the chemical reactivity of C-H bonds.

CYP Inhibition: Models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a major cause of adverse drug interactions.

For this compound, the most probable sites of metabolism would include the benzylic carbon (the -CH₂- group), which is often readily oxidized, and potential aromatic hydroxylation on the phenyl ring or the pyridine ring. Understanding these metabolic hotspots allows chemists to modify the structure—for instance, by adding blocking groups like fluorine—to improve metabolic stability.

Table 4: Predicted Sites of Metabolism (SoM) for this compound

Potential Site of Metabolism Type of Reaction Metabolic Consequence
Benzylic Methylene (-CH₂-) Hydroxylation Cleavage of the benzyloxy group
Phenyl Ring (para-position) Aromatic Hydroxylation Formation of a phenolic metabolite
Pyridine Ring (C-4 or C-6) Aromatic Hydroxylation Formation of a pyridinol metabolite

Future Directions and Emerging Research Avenues for 2 Benzyloxy 5 Fluoropyridin 3 Amine

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design and development of novel therapeutics based on scaffolds like 2-(benzyloxy)-5-fluoropyridin-3-amine. premierscience.comijirt.org Machine learning (ML) models are increasingly capable of navigating the vast chemical space to identify derivatives with optimized properties, accelerating the traditional design-make-test-analyze cycle. nih.gov

Predict Pharmacokinetic Properties: ML algorithms can be trained on large datasets to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual derivatives of this compound. nih.govnih.gov By analyzing patterns between chemical structures and their physicochemical properties, these models can forecast parameters like solubility, permeability, and potential toxicity, allowing researchers to prioritize the synthesis of compounds with a higher likelihood of success. nih.gov

Optimize Target Binding and De Novo Design: Deep learning and other AI techniques can facilitate high-throughput virtual screening and de novo drug design. premierscience.com For a given biological target, generative models can design novel molecules incorporating the this compound core, optimized for specific binding interactions. These computational tools can predict binding affinity and help identify key structural modifications needed to enhance potency and selectivity. nih.gov

Streamline Synthesis Planning: Computer-aided synthesis planning (CASP) tools are being developed to devise the most efficient synthetic routes to target molecules. nih.gov For complex derivatives, AI can analyze known reactions and retrosynthetically propose pathways, potentially identifying more efficient or cost-effective methods than traditional approaches.

The application of these computational tools can significantly reduce the time and cost associated with discovering new drugs derived from this fluorinated pyridine (B92270) scaffold. premierscience.com

AI/ML Application AreaPotential Impact on this compound Derivatives
Predictive Modeling Forecast ADME/Tox profiles to reduce late-stage attrition. nih.gov
Virtual Screening Rapidly screen large virtual libraries for potential biological activity. nih.gov
De Novo Drug Design Generate novel structures with optimized target affinity and specificity. premierscience.com
Synthesis Planning Identify efficient and novel synthetic routes to complex analogues. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

While established methods for synthesizing fluorinated pyridines exist, future research will focus on developing more efficient, selective, and sustainable synthetic strategies. researchgate.net The exploration of novel reaction pathways and advanced catalytic systems is crucial for accessing diverse derivatives of this compound.

Emerging areas of synthetic innovation include:

Advanced C-N and C-O Bond Formation: The development of more robust and versatile cross-coupling reactions is a key objective. Palladium-catalyzed amination reactions, for instance, offer a powerful method for constructing the C-N bond in aminopyridine systems under mild conditions, which could be adapted for synthesizing the core structure or its analogues. nih.gov Similarly, advancements in catalysts for C-O bond formation could provide more efficient routes to introduce the benzyloxy group or other ether linkages.

Late-Stage Fluorination: A significant challenge in organofluorine chemistry is the introduction of fluorine at a late stage in a synthetic sequence. numberanalytics.compharmtech.com Developing novel reagents and catalytic methods (e.g., using AgF₂, electrophilic fluorinating agents like Selectfluor, or transition-metal catalysis) for site-selective C-H fluorination would allow for the direct fluorination of complex pyridine derivatives, providing rapid access to a library of analogues without redesigning the entire synthesis. numberanalytics.comacs.orgorgsyn.org

Photoredox and Electrochemical Catalysis: These emerging techniques offer new modes of reactivity under mild conditions. numberanalytics.com Photoredox catalysis, often in combination with nickel, has enabled new types of C-C bond formations involving sp³-hybridized centers, which could be used to functionalize derivatives of the target compound. nih.gov Electrochemical fluorination is another promising green chemistry approach for introducing fluorine atoms. numberanalytics.com

These innovative synthetic methods will not only improve the efficiency of producing this compound but also expand the accessible chemical space for creating novel derivatives with enhanced properties.

Synthetic StrategyDescriptionRelevance to Synthesis
Palladium-Catalyzed Coupling Efficient formation of C-N bonds using ammonia (B1221849) or amines with chloro-pyridines. nih.govStreamlined synthesis of the aminopyridine core.
Late-Stage C-H Fluorination Direct introduction of fluorine onto a complex molecule, avoiding de novo synthesis. numberanalytics.comorgsyn.orgRapid diversification of advanced intermediates.
Photoredox/Nickel Dual Catalysis Enables cross-coupling of functionalized alkyl fragments under mild conditions. nih.govAccess to novel derivatives via C-C bond formation.
Electrochemical Fluorination Utilizes electrochemical oxidation to introduce fluorine atoms. numberanalytics.comA potentially more sustainable fluorination method.

Advanced Functional Material Applications

Beyond pharmaceuticals, the unique electronic properties of fluorinated heterocycles make them attractive candidates for advanced functional materials. researchgate.netnih.gov The presence of the highly electronegative fluorine atom can significantly alter the electronic structure of the pyridine ring, making derivatives of this compound interesting for applications in organic electronics and imaging. rsc.orgrsc.org

Future research in this area could focus on:

Organic Electronics: Fluorination is known to lower both the HOMO and LUMO energy levels of conjugated organic molecules. rsc.org This property can improve electron injection and enhance the stability of materials against oxidative degradation. Consequently, derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic solar cells. rsc.org

Molecular Imaging Agents: The fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging. numberanalytics.com Developing efficient methods for the late-stage introduction of ¹⁸F into the 5-position of the pyridine ring could lead to novel PET tracers. The benzyloxy and amine groups provide handles for conjugation to biomolecules or targeting vectors, enabling the development of probes for imaging specific biological processes or diseases in vivo. pharmtech.comnih.gov

Sensors and Fluorophores: The fluorinated pyridine core can be incorporated into larger molecular systems to act as a fluorescent reporter. nih.gov The electronic perturbations induced by fluorine can tune the absorption and emission properties of fluorophores, potentially leading to sensors for detecting specific ions or molecules.

Application AreaRole of the Fluorinated Pyridine ScaffoldPotential Outcome
Organic Electronics Modulates HOMO/LUMO energy levels, enhances stability. rsc.orgDevelopment of new n-type or ambipolar semiconducting materials.
PET Imaging Serves as a scaffold for ¹⁸F-radiolabeling. pharmtech.comCreation of novel diagnostic imaging agents for oncology or neurology.
Fluorescent Probes Acts as a core component to tune photophysical properties. nih.govDesign of sensitive and selective chemical sensors.

Challenges and Opportunities in the Synthesis and Application of Complex Fluorinated Heterocycles

Despite the immense potential, the synthesis and application of complex fluorinated heterocycles like this compound are not without challenges. Overcoming these hurdles presents significant opportunities for innovation in organofluorine chemistry. numberanalytics.comacs.org

Key Challenges:

Regio- and Chemoselectivity: Introducing fluorine into a specific position on a multifunctional heterocyclic ring can be difficult. numberanalytics.com Traditional fluorination methods often lack selectivity, leading to mixtures of isomers that are difficult to separate.

Harsh Reaction Conditions: Many fluorination reactions require harsh conditions or specialized reagents that are not compatible with sensitive functional groups present in complex molecules, limiting their application in late-stage functionalization. acs.org

Cost and Availability of Reagents: Some advanced fluorinating agents and catalysts can be expensive, hindering their use in large-scale synthesis. numberanalytics.com

Opportunities for Future Research:

Development of Milder Fluorination Methods: There is a strong need for new synthetic methods that can introduce fluorine under mild, functional-group-tolerant conditions. nih.gov This includes the development of novel catalysts and reagents for both electrophilic and nucleophilic fluorination. numberanalytics.comnumberanalytics.com

Expanding the Toolbox of Fluorinated Building Blocks: While late-stage fluorination is highly desirable, the use of pre-fluorinated building blocks remains a primary strategy. tandfonline.com Synthesizing and commercializing a wider array of versatile building blocks like this compound can accelerate drug discovery efforts.

Biocatalytic Fluorination: The use of enzymes to catalyze fluorination reactions offers a promising avenue for achieving high selectivity under environmentally benign conditions, representing a key area for future innovation. numberanalytics.com

The continued exploration of organofluorine chemistry will undoubtedly lead to solutions for these challenges, further solidifying the role of fluorinated heterocycles in medicine and materials science. numberanalytics.comacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Benzyloxy)-5-fluoropyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions using benzyl-protected intermediates. For example, hydrazine derivatives can react with aldehydes in ethanol under acidic catalysis (e.g., acetic acid) to form hydrazone intermediates, followed by cyclization with oxidizing agents like sodium hypochlorite . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (ethanol or DMF), and reaction time (1–3 hours). Monitoring via TLC or NMR ensures intermediate formation .
  • Key Variables :

VariableOptimal RangeImpact on Yield
SolventEthanolHigh solubility
CatalystAcetic acidAccelerates condensation
Temp.RT–60°CBalances kinetics/stability

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Assign peaks using δ values (e.g., benzyloxy protons at ~5.1 ppm, aromatic protons at 6.5–8.1 ppm) .
  • FTIR : Identify functional groups (C-F stretch ~1200 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
    • Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Q. What are the critical stability considerations for storing this compound?

  • Guidelines :

  • Storage : Protect from light and moisture; use airtight containers under inert gas (N₂/Ar) at –20°C .
  • Decomposition Risks : Hydrolysis of the benzyloxy group in humid conditions; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can substituent effects on the pyridine ring influence reactivity and biological activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance electrophilicity for nucleophilic substitution .
  • Compare reaction rates using Hammett plots (σ values) to quantify electronic effects .
    • Case Study : Fluorine at position 5 increases metabolic stability but may reduce solubility; balance via co-solvents (DMSO/water mixtures) .

Q. How to resolve discrepancies between theoretical and experimental spectral data?

  • Troubleshooting :

  • NMR Splitting : Unexpected multiplicity may arise from restricted rotation (e.g., hindered benzyloxy group). Use variable-temperature NMR to confirm .
  • HRMS Deviations : Isotopic patterns (e.g., ¹⁹F splitting) or adduct formation (Na⁺/K⁺) may cause mismatches; recalibrate with internal standards .

Q. What strategies mitigate competing side reactions during benzyloxy group introduction?

  • Preventive Measures :

  • Protecting Groups : Temporarily block NH₂ with Boc groups to prevent undesired alkylation .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency in biphasic systems .
    • Side Reaction Example : Over-alkylation leading to diaryl ether byproducts; suppress via controlled benzyl bromide addition (dropwise, 0°C) .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields: How to validate synthetic protocols?

  • Approach :

  • Reproduce reactions under identical conditions (solvent purity, equipment calibration).
  • Compare with literature using standardized metrics (e.g., turnover frequency for catalytic steps) .
    • Case Study : A 91% yield reported in vs. 70% in another study may stem from trace water in solvents; use molecular sieves or anhydrous ethanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.